molecular formula C9H5Cl2NO B1387978 5,7-dichloro-1H-indole-3-carbaldehyde CAS No. 4771-51-1

5,7-dichloro-1H-indole-3-carbaldehyde

Cat. No.: B1387978
CAS No.: 4771-51-1
M. Wt: 214.04 g/mol
InChI Key: NXSDVDLMPRRISC-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

5,7-dichloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function . This compound has also been shown to alter gene expression patterns, which can result in the upregulation or downregulation of genes involved in critical cellular processes . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure resulting in more pronounced changes in cell behavior and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation, resulting in the formation of metabolites with different biological activities . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 5 and 7 positions of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its electrophilic nature, making it more reactive in certain chemical reactions compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

5,7-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSDVDLMPRRISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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